3-ヒドロキシベンジルヒドラジン二塩酸塩

概要

説明

科学的研究の応用

Pharmacological Applications

-

Neuroprotective Effects

- Case Study : A study investigated the effects of 3-hydroxybenzylhydrazine dihydrochloride on dopaminergic neurons using LUHMES cells. The compound was added to the culture medium at a concentration of 500 μM, resulting in increased levels of L-DOPA in the medium without affecting intracellular concentrations. This suggests a potential role in enhancing dopamine synthesis under specific conditions, which could be beneficial for neurodegenerative diseases like Parkinson's disease .

-

Inhibition of Aromatic Amino Acid Decarboxylases

- Compounds like 3-hydroxybenzylhydrazine dihydrochloride have been shown to inhibit the enzymatic action of aromatic amino acid decarboxylases, which are crucial for neurotransmitter synthesis. This inhibition can be significant in developing therapeutic agents for mood disorders and other neurological conditions .

Cell Biology Applications

- Cell Culture and Analysis

- Toxicology Studies

Data Table: Summary of Applications

作用機序

3-ヒドロキシベンジルヒドラジン二塩酸塩の作用機序は、L-芳香族アミノ酸脱炭酸酵素の阻害に関与しています . この酵素は、芳香族アミノ酸の脱炭酸反応を触媒し、その阻害はドーパミンなどの神経伝達物質の産生量の減少につながります . この化合物は、補酵素ピリドキサルリン酸とヒドラゾンを形成し、それによって酵素の活性を阻害します . さらに、GABAアミノトランスフェラーゼやその他のピリドキサルリン酸を必要とする酵素を阻害することもできます .

類似の化合物との比較

3-ヒドロキシベンジルヒドラジン二塩酸塩は、以下のような他の類似の化合物と比較することができます。

ベンツヒドラジド: 有機合成の中間体として使用されます.

4-ブロモ安息香酸ヒドラジド: 医薬品の合成に使用されます.

4-クロロ安息香酸ヒドラジド: 農薬の合成に使用されます.

2-ヒドラジノピリジン: 複素環式化合物の合成に使用されます.

3-ヒドロキシベンジルヒドラジン二塩酸塩の独自性は、血液脳関門を通過する能力と、L-芳香族アミノ酸脱炭酸酵素の特異的な阻害にあります .

生化学分析

Biochemical Properties

3-Hydroxybenzylhydrazine dihydrochloride plays a significant role in biochemical reactions by inhibiting L-aromatic amino acid decarboxylase . This enzyme is responsible for the decarboxylation of aromatic amino acids such as L-DOPA to dopamine. By inhibiting this enzyme, 3-Hydroxybenzylhydrazine dihydrochloride affects the synthesis of neurotransmitters. Additionally, it inhibits GABA aminotransferase and other pyridoxal-phosphate-requiring enzymes by forming the 3-hydroxybenzylhydrazone of the cofactor .

Cellular Effects

3-Hydroxybenzylhydrazine dihydrochloride influences various cellular processes. It crosses the blood-brain barrier and affects neurotransmitter synthesis by inhibiting L-aromatic amino acid decarboxylase . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, impacting cell signaling pathways and gene expression. Furthermore, the compound’s inhibition of GABA aminotransferase affects GABA metabolism, which plays a crucial role in cellular metabolism and neurotransmission .

Molecular Mechanism

At the molecular level, 3-Hydroxybenzylhydrazine dihydrochloride exerts its effects by binding to the active site of L-aromatic amino acid decarboxylase, thereby inhibiting its activity . This binding prevents the decarboxylation of aromatic amino acids, leading to decreased synthesis of neurotransmitters. Additionally, the compound forms a hydrazone with pyridoxal phosphate, inhibiting pyridoxal-phosphate-requiring enzymes such as GABA aminotransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxybenzylhydrazine dihydrochloride can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity, affecting cellular function and metabolism .

Dosage Effects in Animal Models

The effects of 3-Hydroxybenzylhydrazine dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits L-aromatic amino acid decarboxylase without causing significant toxicity . At higher doses, it can lead to adverse effects such as neurotoxicity and altered neurotransmitter levels . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition .

Metabolic Pathways

3-Hydroxybenzylhydrazine dihydrochloride is involved in metabolic pathways related to neurotransmitter synthesis and metabolism . It interacts with enzymes such as L-aromatic amino acid decarboxylase and GABA aminotransferase, affecting the levels of neurotransmitters like dopamine and GABA . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Hydroxybenzylhydrazine dihydrochloride is transported and distributed through various mechanisms . It crosses the blood-brain barrier, allowing it to affect central nervous system functions . The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

3-Hydroxybenzylhydrazine dihydrochloride’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, affecting its activity and function . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

準備方法

化学反応の分析

3-ヒドロキシベンジルヒドラジン二塩酸塩は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます . これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

3-ヒドロキシベンジルヒドラジン二塩酸塩は、いくつかの科学研究に応用されています。

類似化合物との比較

3-Hydroxybenzylhydrazine dihydrochloride can be compared with other similar compounds such as:

Benzhydrazide: Used as an intermediate in organic synthesis.

4-Bromobenzoic hydrazide: Used in the synthesis of pharmaceuticals.

4-Chlorobenzhydrazide: Used in the synthesis of agrochemicals.

2-Hydrazinopyridine: Used in the synthesis of heterocyclic compounds.

The uniqueness of 3-Hydroxybenzylhydrazine dihydrochloride lies in its ability to cross the blood-brain barrier and its specific inhibition of L-aromatic amino acid decarboxylase .

特性

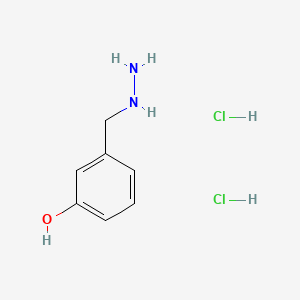

CAS番号 |

81012-99-9 |

|---|---|

分子式 |

C7H11ClN2O |

分子量 |

174.63 g/mol |

IUPAC名 |

3-(hydrazinylmethyl)phenol;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-9-5-6-2-1-3-7(10)4-6;/h1-4,9-10H,5,8H2;1H |

InChIキー |

QOXJWHAYYZUAHR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)CNN.Cl.Cl |

正規SMILES |

C1=CC(=CC(=C1)O)CNN.Cl |

Key on ui other cas no. |

81012-99-9 |

ピクトグラム |

Corrosive; Irritant |

溶解性 |

17.5 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

3-hydroxybenzylhydrazine 3-hydroxybenzylhydrazine hydrochloride m-hydroxybenzylhydrazine NSD 1015 NSD-1015 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-Hydroxybenzylhydrazine dihydrochloride?

A1: 3-Hydroxybenzylhydrazine dihydrochloride acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC). [, , , , ] This enzyme is crucial for the synthesis of dopamine and serotonin, as it catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin. By inhibiting AADC, 3-Hydroxybenzylhydrazine dihydrochloride effectively reduces the production of dopamine and serotonin in the central nervous system.

Q2: How is 3-Hydroxybenzylhydrazine dihydrochloride utilized in studying dopamine and serotonin systems?

A2: Researchers employ 3-Hydroxybenzylhydrazine dihydrochloride as a pharmacological tool to investigate the synthesis and metabolism of dopamine and serotonin. [, ] By administering the compound and observing the subsequent changes in neurotransmitter precursor (L-DOPA and 5-HTP) and neurotransmitter (dopamine and serotonin) levels, researchers can gain insights into the activity of enzymes like tyrosine hydroxylase and tryptophan hydroxylase.

Q3: Can you provide an example of how 3-Hydroxybenzylhydrazine dihydrochloride is used to study in vivo neurotransmitter synthesis?

A3: One study used 3-Hydroxybenzylhydrazine dihydrochloride to investigate the impact of microsphere embolism on monoamine levels in rat brains. [] By measuring the accumulation of L-DOPA and 5-HTP after 3-Hydroxybenzylhydrazine dihydrochloride administration, researchers could estimate the in vivo activity of tyrosine and tryptophan hydroxylase in different brain regions. This allowed them to observe how microsphere embolism, and subsequent treatment with nafronyl oxalate, affected the synthesis of dopamine and serotonin.

Q4: What analytical methods are employed to measure 3-Hydroxybenzylhydrazine dihydrochloride's effects on neurotransmitter levels?

A4: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is commonly used to quantify the levels of dopamine, serotonin, and their precursors in biological samples. [, ] This technique separates and detects these compounds based on their electrochemical properties, allowing researchers to precisely measure the changes induced by 3-Hydroxybenzylhydrazine dihydrochloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。